5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-1,2-oxazole-3-carboxamide
Description
This compound is a 1,2-oxazole-3-carboxamide derivative featuring a phenyl group at position 5 of the oxazole core and two distinct N-substituents: tetrahydrofuran-2-ylmethyl and 3,4,5-trimethoxybenzyl. For instance, the 3,4,5-trimethoxybenzyl group is a common pharmacophore in antimicrobial agents (e.g., trimethoprim derivatives) , while tetrahydrofuran-containing compounds like cyprofuram are known pesticides . The oxazole core is prevalent in bioactive molecules, such as the diazenylphenyl-substituted oxazole carboxamide (C₂₃H₁₈N₄O₂) described in .
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H28N2O6/c1-29-22-12-17(13-23(30-2)24(22)31-3)15-27(16-19-10-7-11-32-19)25(28)20-14-21(33-26-20)18-8-5-4-6-9-18/h4-6,8-9,12-14,19H,7,10-11,15-16H2,1-3H3 |
InChI Key |
JOVINWFVIJRSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl group, a tetrahydrofuran moiety, and a trimethoxybenzyl group attached to an oxazole ring. The structural formula can be summarized as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : It has been shown to scavenge free radicals effectively.
- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to neutralize free radicals.
- Tyrosinase Inhibition : Similar compounds have demonstrated strong inhibition of tyrosinase activity, which is crucial in melanin synthesis. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders .
- Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on various cancer cell lines. The results indicated that at concentrations ranging from 1 to 10 µM, the compound significantly reduced cell viability in breast and prostate cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was tested against mushroom tyrosinase. The IC50 value was determined to be approximately 50 µM, indicating moderate inhibitory activity compared to standard inhibitors like kojic acid.
| Compound | IC50 (µM) |
|---|---|
| 5-phenyl... | 50 |
| Kojic Acid | 40 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
Notes:
- Molecular weight calculation: Based on structural analysis, the target compound’s formula is estimated as *C₂₅H₂₇N₂O₆ (oxazole core: C₉H₈NO; substituents: C₅H₉O and C₁₀H₁₆O₃; CON group: C₁NO).
- Cyprofuram shares the tetrahydrofuran motif but lacks the oxazole core and trimethoxybenzyl group, highlighting the target compound’s structural uniqueness .
- Trimethoprim derivatives () utilize the 3,4,5-trimethoxybenzyl group for antimicrobial activity, suggesting the target compound could similarly interact with microbial targets .
- The diazenylphenyl oxazole () shares the carboxamide-oxazole scaffold but differs in substituents, underscoring the role of N-substituents in modulating activity .
Research Implications and Hypotheses
Antimicrobial Potential: The 3,4,5-trimethoxybenzyl group may enable dihydrofolate reductase inhibition, akin to trimethoprim-metal complexes .
Agrochemical Applications : The tetrahydrofuran moiety, as seen in cyprofuram, suggests pesticidal activity, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
